
Methyl Carboxylate 6PPD-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Carboxylate 6PPD-quinone is a derivative of the antioxidant compound N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD), which is widely used in rubber products, particularly in tires. This compound is formed through the oxidation of 6PPD and has been identified as a significant environmental pollutant due to its high toxicity to aquatic organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl Carboxylate 6PPD-quinone is synthesized through the oxidation of 6PPD in the presence of ozone or other reactive oxygen species. The reaction typically involves the exposure of 6PPD to an oxidative environment, leading to the formation of the quinone structure .
Industrial Production Methods: The industrial production of this compound involves the controlled oxidation of 6PPD during the manufacturing process of rubber products. This process ensures the formation of the quinone derivative, which is then isolated and purified for further use .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl Carboxylate 6PPD-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound is formed through the oxidation of 6PPD.
Reduction: It can be reduced back to its precursor under specific conditions.
Substitution: The quinone structure allows for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Ozone, hydrogen peroxide, and other reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound.
Reduction: Conversion back to 6PPD.
Substitution: Formation of various substituted quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl Carboxylate 6PPD-quinone has several scientific research applications, including:
Environmental Chemistry: Studying its impact as a pollutant in aquatic environments.
Toxicology: Investigating its toxic effects on various organisms, particularly aquatic species.
Analytical Chemistry: Developing methods for detecting and quantifying the compound in environmental samples.
Industrial Applications: Exploring its role in the degradation of rubber products and its potential use in developing more sustainable materials
Wirkmechanismus
The mechanism of action of Methyl Carboxylate 6PPD-quinone involves its interaction with biological molecules, leading to oxidative stress and cellular damage. The compound targets various molecular pathways, including those involved in cellular respiration and antioxidant defense mechanisms. The formation of reactive oxygen species and subsequent oxidative damage is a key aspect of its toxic effects .
Vergleich Mit ähnlichen Verbindungen
6PPD: The precursor to Methyl Carboxylate 6PPD-quinone, widely used as an antioxidant in rubber products.
1,3-Diphenylguanidine: Another compound used in tire manufacturing with similar environmental concerns.
Comparison: this compound is unique due to its high toxicity and stability in the environment compared to its precursor 6PPD. While both compounds are used in the rubber industry, the quinone derivative poses a greater environmental risk due to its persistence and toxic effects on aquatic life .
Eigenschaften
Molekularformel |
C20H24N2O4 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
methyl 3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-12(2)10-13(3)21-18-16(23)11-15(19(24)17(18)20(25)26-4)22-14-8-6-5-7-9-14/h5-9,11-13,22,24H,10H2,1-4H3 |
InChI-Schlüssel |
GERKAAFRDQLKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)OC)O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



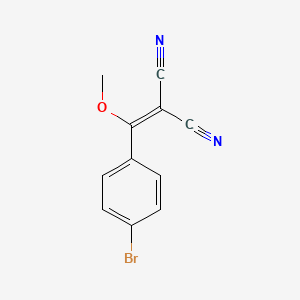
![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
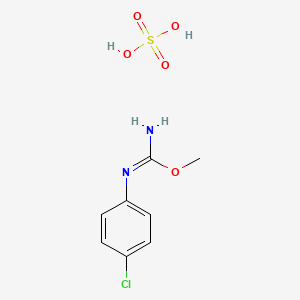
![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
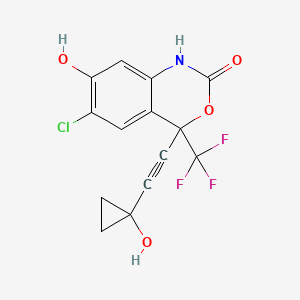
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)
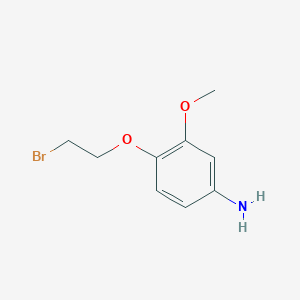

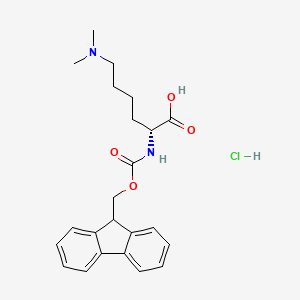
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
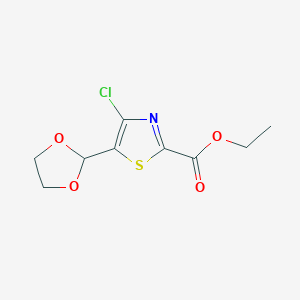
![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
